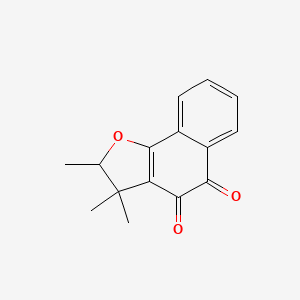

Dunnione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dunnione is a naturally occurring naphthoquinone compound isolated from the leaves of Streptocarpus dunnii, a plant belonging to the Gesneriaceae family . It is known for its distinctive redox properties and has been studied for various biological activities, including antimalarial and antifungal effects .

Mechanism of Action

Target of Action

Dunnione primarily targets quinone-reductases . Quinone-reductases, such as NQO2, play a crucial role in cellular defense mechanisms against oxidative stress .

Mode of Action

This compound acts as a substrate for quinone-reductases . It exerts its action primarily through the initiation of redox cycling . This process involves the reduction of this compound by quinone-reductases, leading to changes in the cellular redox state .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the generation of reactive oxygen species (ROS). This compound, as a substrate for quinone-reductases, contributes to the production of ROS . These ROS can have various downstream effects, including the potential to damage cellular components or act as signaling molecules.

Pharmacokinetics

A study has shown that a self-microemulsifying drug delivery system (smedds) can enhance the solubility and oral bioavailability of this compound . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be significantly influenced by the formulation used .

Result of Action

This compound has been associated with antimalarial and antifungal properties . Its antimalarial properties are believed to be linked to its interaction with quinone-reductases and the subsequent production of ROS .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation used can impact the bioavailability and residual activity of the compound

Biochemical Analysis

Biochemical Properties

Dunnione acts as a substrate for quinone-reductases The interaction of this compound with these enzymes is crucial for its biochemical activity

Cellular Effects

This compound has demonstrated cytotoxic activity against a range of breast cancer and pancreatic tumor cell lines This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to act as a substrate for quinone-reductases , which may be associated with its antimalarial properties

Metabolic Pathways

It is known that this compound acts as a substrate for quinone-reductases

Preparation Methods

Synthetic Routes and Reaction Conditions: Dunnione can be synthesized through several methods. One common approach involves the oxidation of 2-hydroxy-1,4-naphthoquinone using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the leaves of Didymocarpus pedicellata . The extraction process includes solvent extraction followed by purification steps like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Dunnione undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form more complex quinones.

Reduction: It can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products:

Oxidation: Higher quinones.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinones.

Scientific Research Applications

Dunnione has a wide range of applications in scientific research:

Chemistry: Used as a redox-active compound in various chemical reactions and studies.

Biology: Investigated for its role in cellular redox processes and as a potential therapeutic agent.

Medicine: Studied for its antimalarial properties, acting as a substrate for quinone-reductases.

Industry: Used as a pigment and in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Dunnione is unique among naphthoquinones due to its specific redox properties and biological activities. Similar compounds include:

Plumbagin: Another naphthoquinone with similar redox properties but different biological activities.

Juglone: Known for its allelopathic effects and used in different biological studies.

Lawsone: A naphthoquinone used in traditional medicine and as a dye.

This compound stands out due to its specific interactions with quinone-reductases and its potential as an antimalarial agent .

Properties

CAS No. |

33404-57-8 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2R)-2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione |

InChI |

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3/t8-/m1/s1 |

InChI Key |

WGENOABUKBFVAA-MRVPVSSYSA-N |

SMILES |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

Isomeric SMILES |

C[C@@H]1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

Canonical SMILES |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

Appearance |

Solid powder |

| 33404-57-8 87402-65-1 |

|

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dunnione; dl-Dunnione; (+/-)-Dunnione |

Origin of Product |

United States |

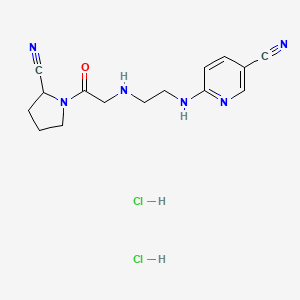

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

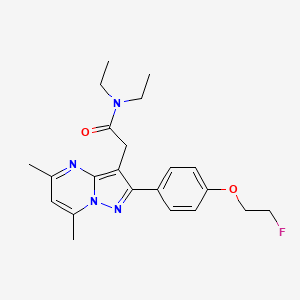

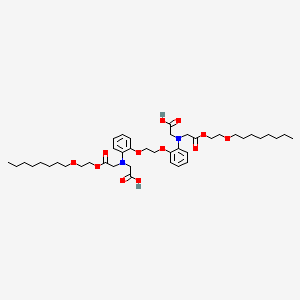

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride](/img/structure/B1670917.png)